2-Chloro-3-chloromethyl-5,8-dimethylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline typically involves the chlorination of 5,8-dimethylquinoline. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorinating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-chloromethyl-5,8-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or alcohols.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-3-chloromethyl-5,8-dimethylquinoline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-5,8-dimethylquinoline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
- 2-Chloro-3,7-dimethylquinoline
- 4-Chloro-6,7-dimethylquinoline
- 5,7-Dichloro-2-methylquinoline
Uniqueness
2-Chloro-3-chloromethyl-5,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
948290-65-1 |
---|---|
Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-5,8-dimethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(14)15-11/h3-5H,6H2,1-2H3 |
InChI Key |
LXMYRGGRHMEXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCl |
Origin of Product |
United States |
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